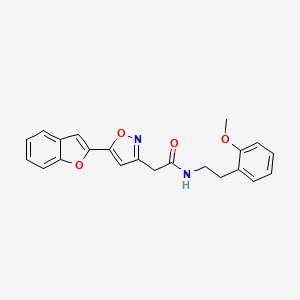

3-fluoro-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

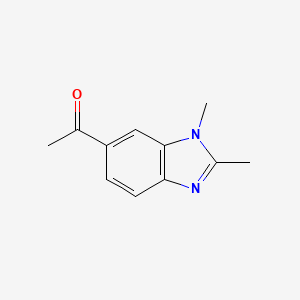

This compound is a novel N-substituted derivative . It has been found to exhibit antibacterial activity . The structure of the synthesized compounds was confirmed by 1H and 13C NMR and mass spectra .

Synthesis Analysis

A facile synthetic route to N-substituted derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described . The target products were obtained with 55–92% yields in relatively short reaction times .Molecular Structure Analysis

The molecular structure of the compound was confirmed by 1H and 13C NMR spectra . The 1H NMR spectrum showed peaks at δ, ppm: 1.07 t (3H), 1.79 m (2H), 2.03 d.d (2H), 2.29 t.d. (1H, J = 9.1 Hz), 2.75 s (3H), 2.89 m (2H), 3.14 q (2H), 3.36 m (1H), 3.61 d (2H, J = 13.2 Hz), 7.69 d.d. (1H, J = 9.1 Hz), 8.02 d.d (1H, J = 8.7, 5.3 Hz) . The 13C NMR spectrum showed peaks at δ C, ppm: 12.33, 29.70, 33.44, 35.06, 44.14, 46.43, 97.37, 112.54, 117.11, 123.57, 161.03, 162.38, 163.04, 164.84 .Chemical Reactions Analysis

The compound has been used in various condensation reactions for the preparation of dipeptides, spiroimidazolones, and tetrahydrocarbazoles and α-hydroxy esters .Physical And Chemical Properties Analysis

The compound is a white powder with a melting point of 85–87°C . It has a molecular weight of 386.48.Aplicaciones Científicas De Investigación

Antibacterial Activity

This compound has been synthesized as part of a class of N-substituted benzoxazole derivatives, which have shown promise in antibacterial applications. Specifically, these derivatives have been evaluated for their efficacy against Staphylococcus aureus , with some compounds exhibiting significant antibacterial effects . The structural modification of existing drug molecules, such as the introduction of the benzoxazole ring, can lead to improved antimicrobial activity.

Anticonvulsant Properties

Derivatives of tetrahydro-2H-thiopyran-4-yl, which is a component of the compound , have been investigated for their anticonvulsant activity. A library of thiazoles and selenazoles based on this structure has been screened, with some showing statistically significant anticonvulsant effects in models like pentylenetetrazole-induced seizures . This suggests potential applications in the development of new treatments for epilepsy and related disorders.

Antifungal Applications

The same library of compounds has also been tested for antifungal activity, particularly against various strains of Candida spp. . Some derivatives demonstrated very strong activity, indicating the potential of these compounds, including 3-fluoro-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzamide, in antifungal drug development .

Alzheimer’s Disease Treatment

N-benzylpiperidine benzisoxazole derivatives, which share structural similarities with the compound , are known to be selective inhibitors of the enzyme acetylcholinesterase (AChE). This enzyme is a target for Alzheimer’s disease treatment, suggesting that the compound could be explored for its potential in managing this condition .

Anticancer Research

Isoxazole derivatives, which are structurally related to the compound, have been found to exhibit anticancer activities. Given the importance of the isoxazole ring in pharmaceutical applications, there is potential for the compound to be used in the synthesis of anticancer drugs or as a scaffold for developing new anticancer agents .

Serotonergic and Dopaminergic Receptor Affinity

Compounds with an isoxazole ring, such as the one , have shown affinity for serotonergic and dopaminergic receptors. This indicates possible applications in the development of drugs for psychiatric disorders, including depression and schizophrenia, where these receptors play a crucial role .

Mecanismo De Acción

Propiedades

IUPAC Name |

3-fluoro-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25FN2OS/c19-16-3-1-2-15(12-16)18(22)20-13-14-4-8-21(9-5-14)17-6-10-23-11-7-17/h1-3,12,14,17H,4-11,13H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRDWEXJCQJQLTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=CC(=CC=C2)F)C3CCSCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25FN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-fluoro-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-2-Cyano-N-(2,4-dimethylphenyl)-N-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2867617.png)

![2-{[2-(2,2,2-Trifluoroethoxy)phenyl]sulfamoyl}benzene-1-sulfonyl fluoride](/img/structure/B2867624.png)

![N-(2,6-dimethoxypyrimidin-4-yl)-4-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)benzenesulfonamide](/img/structure/B2867625.png)

![N,N-diethyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2867626.png)

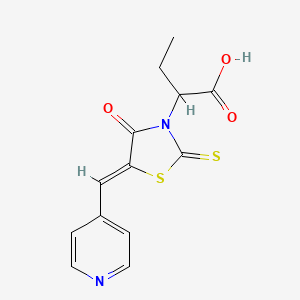

![2-((3,5-dimethylisoxazol-4-yl)methyl)-4-(3-fluorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2867627.png)